molecular formula C10H9BrN2O2S B6273856 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole CAS No. 2763755-25-3

1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole

Cat. No.: B6273856
CAS No.: 2763755-25-3
M. Wt: 301.2
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Description

1-(3-Bromophenyl)-4-methanesulfonyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a bromophenyl group at the 1-position and a methanesulfonyl group at the 4-position of the pyrazole ring

Preparation Methods

The synthesis of 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole can be achieved through several routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction typically proceeds under mild conditions and can be catalyzed by various agents, including acids or bases.

For industrial production, the process may involve the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of 3-bromophenylhydrazine with a suitable 1,3-diketone or equivalent under acidic or basic conditions.

    Introduction of the methanesulfonyl group: This step involves the sulfonylation of the pyrazole ring using methanesulfonyl chloride in the presence of a base such as triethylamine.

Chemical Reactions Analysis

1-(3-Bromophenyl)-4-methanesulfonyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Cycloaddition reactions: The pyrazole ring can participate in cycloaddition reactions, forming various fused ring systems.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Medicinal chemistry: It has been investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Material science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological research: It can be used as a tool compound to study the biological pathways and mechanisms involving pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(3-Bromophenyl)-4-methanesulfonyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-phenyl-3-methyl-4-nitropyrazole: Known for its anti-inflammatory properties.

    1-(4-chlorophenyl)-3-methyl-4-nitropyrazole: Studied for its antimicrobial activity.

    1-(3,5-dimethylphenyl)-4-methanesulfonyl-1H-pyrazole: Investigated for its potential as an anticancer agent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

CAS No.

2763755-25-3

Molecular Formula

C10H9BrN2O2S

Molecular Weight

301.2

Purity

95

Origin of Product

United States

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